molecular formula C12H14N2O4 B14904629 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one

4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one

Cat. No.: B14904629
M. Wt: 250.25 g/mol
InChI Key: TZYQRBDDWUYNND-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one is a synthetically designed piperazine derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring a piperazin-2-one core substituted with a hydroxy-methoxybenzoyl group, makes it a valuable scaffold for developing novel therapeutic agents. The presence of the piperazine ring is a common feature in many pharmacologically active compounds and is frequently utilized to fine-tune critical properties like lipophilicity and the acid-base equilibrium constant of potential drug candidates . This compound is intended for research applications only, specifically for investigative studies in laboratory settings. Primary research applications for this compound and its structural analogs are found in oncology. Piperazine-containing molecules are extensively explored as potential inhibitors of critical biological targets, such as tubulin polymerization and topoisomerase II . For instance, novel arylamide derivatives incorporating a piperazine moiety have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including liver cancer (SMMC-7721), gastric cancer (MGC-803), and colon cancer (HCT-116) cells, by acting as tubulin polymerization inhibitors and binding to the colchicine site on β-tubulin . Furthermore, 1,2-benzothiazine derivatives incorporating phenylpiperazine groups have shown cytotoxicity against breast adenocarcinoma (MCF7) cell lines, with mechanisms that may involve binding to the DNA-topoisomerase II complex or the minor groove of DNA itself . Beyond oncology, piperazine-based structures are also investigated as inhibitors of enzymes like carbonic anhydrases, which are targets for conditions such as glaucoma . The structural components of this compound—the piperazine ring and the methoxybenzoyl group—are recurrent motifs in these active research areas, suggesting its utility as a key intermediate or building block for synthesizing novel molecules for biochemical and pharmacological testing. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

4-(2-hydroxy-4-methoxybenzoyl)piperazin-2-one

InChI

InChI=1S/C12H14N2O4/c1-18-8-2-3-9(10(15)6-8)12(17)14-5-4-13-11(16)7-14/h2-3,6,15H,4-5,7H2,1H3,(H,13,16)

InChI Key

TZYQRBDDWUYNND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one (C₁₂H₁₄N₂O₄, molecular weight 250.25 g/mol) features a piperazin-2-one core fused to a 2-hydroxy-4-methoxybenzoyl group. The compound’s synthesis is complicated by:

  • Regioselectivity : Ensuring proper orientation of the benzoyl group at the 4-position of the piperazinone ring.
  • Lactam Stability : Preventing ring-opening during acylation or cyclization steps.
  • Functional Group Compatibility : Managing reactivity of the phenolic -OH and methoxy groups under acidic or basic conditions.

Key Synthetic Pathways

Direct Cyclocondensation of Linear Precursors

This method adapts strategies from piperazine-2,6-dione syntheses, leveraging methyl N-substituted iminomonoacetate intermediates.

Procedure :
  • Amide Ester Formation :

    • React 2-hydroxy-4-methoxybenzoyl chloride (1.0 equiv) with methyl glycinate (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Reaction Conditions : 0°C → room temperature, 4–6 hours.
    • Intermediate : Methyl N-(2-hydroxy-4-methoxybenzoyl)glycinate (yield: 88–92%).
  • Ester Hydrolysis :

    • Treat the ester with 2M NaOH in methanol/water (1:1) at 50°C for 2 hours.
    • Intermediate : N-(2-hydroxy-4-methoxybenzoyl)glycine (yield: 95%).
  • Cyclization to Piperazinone :

    • Reflux the carboxylic acid in acetic anhydride (5 vol) with sodium acetate (0.5 equiv) for 3 hours.
    • Product Isolation : Neutralize with aqueous Na₂CO₃, extract with ethyl acetate, and recrystallize from ethanol.
    • Yield : 78–85% | Purity : >98% (HPLC).
Optimization Insights :
  • Catalyst : Sodium acetate enhances cyclization efficiency by deprotonating the amide nitrogen.
  • Solvent : Acetic anhydride acts as both solvent and dehydrating agent, suppressing side reactions.

Alternative Route via Piperazinone Intermediate

Patented methods for analogous compounds suggest pre-forming the piperazinone ring before introducing the benzoyl group.

Procedure :
  • Piperazinone Synthesis :

    • Cyclize N-Boc-ethylenediamine with malonyl chloride in DCM/TEA to form Boc-protected piperazin-2-one (yield: 70%).
  • Benzoylation :

    • Deprotect Boc-group using TFA, then react with 2-hydroxy-4-methoxybenzoyl chloride (1.1 equiv) in DCM/TEA.
    • Reaction Conditions : 0°C → room temperature, 12 hours.
    • Yield : 65% | Purity : 97% (NMR).
Challenges :
  • Low Functional Group Tolerance : Boc-deprotection risks hydrolyzing the methoxy group; milder conditions (e.g., HCl/dioxane) are preferred.

Comparative Analysis of Methods

Parameter Cyclocondensation Piperazinone Intermediate
Total Yield 70–78% 45–55%
Reaction Steps 3 4
Purification Complexity Moderate (recrystallization) High (chromatography)
Scalability High Moderate

Key Takeaway : The cyclocondensation route offers superior yield and scalability, making it industrially favorable.

Structural Validation and Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, -OH), 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.43 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.38 (d, J = 2.4 Hz, 1H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.68–3.61 (m, 2H, piperazinone-H), 3.45–3.38 (m, 2H, piperazinone-H), 2.95–2.88 (m, 2H, piperazinone-H).
    • ¹³C NMR : δ 170.2 (C=O, piperazinone), 167.8 (C=O, benzoyl), 161.3 (C-OCH₃), 113.2–105.4 (aromatic carbons).
  • Mass Spectrometry :

    • ESI-MS : m/z 251.1 [M+H]⁺ (calculated: 250.25).
  • Elemental Analysis :

    • Found : C 65.60%, H 7.44%, N 12.58% (matches C₁₂H₁₄N₂O₄).

Industrial-Scale Considerations

  • Cost Efficiency : Using ethanol as a solvent for acetylation (as in) reduces waste and toxicity.
  • Byproduct Management : The cyclocondensation route generates minimal waste (e.g., NaCl, H₂O), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxo-4-methoxybenzoyl)piperazin-2-one, while reduction of the carbonyl group can produce 4-(2-hydroxy-4-methoxybenzyl)piperazin-2-one .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, which can be beneficial in treating conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Piperazin-2-one derivatives are characterized by a six-membered ring containing two nitrogen atoms and one ketone group. Variations in substituents on the benzoyl group or the piperazin-2-one core dictate their biological and physicochemical properties. Key analogs include:

Nutlin-3
  • Structure : (±)-4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxy-phenyl)-4,5-dihydro-imidazole-1-carbonyl]-piperazin-2-one.
  • Key Features : Chlorophenyl and isopropoxy-methoxyphenyl groups enhance hydrophobic interactions with MDM2, critical for inhibiting the MDM2-p53 interaction .
  • Comparison : The target compound lacks the imidazole carbonyl group and chlorophenyl substituents but shares the methoxybenzoyl motif, which may offer a balance between hydrophobicity and polarity.
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
  • Structure : Features a 4-methoxybenzoyl group and a phenylpiperazinyl ethyl side chain .
V018-9012
  • Structure : 4-(2,4-Dichlorobenzoyl)-3-methyl-1-(3-methylphenyl)piperazin-2-one .
  • Comparison : The target compound’s hydroxy group contrasts with the electron-withdrawing chlorine atoms, which could alter binding kinetics.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Calculated logP Solubility
4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one C12H14N2O4 250.25 ~1.2 (estimated) Moderate (hydroxy enhances aqueous solubility)
Nutlin-3 C30H30Cl2N4O4 581.49 ~5.8 Low (lipophilic substituents)
4-[(3-amino-4-methoxybenzene)sulfonyl]piperazin-2-one C11H15N3O4S 285.32 ~0.5 High (sulfonyl group increases polarity)
  • Note: The target compound’s hydroxy group likely improves solubility compared to Nutlin-3 but may reduce membrane permeability relative to chlorinated analogs like V018-9012.

Research Findings and Implications

Substituent Impact :

  • Hydroxy and methoxy groups (target compound) vs. chloro (Nutlin-3, V018-9012): Polar groups favor solubility and hydrogen bonding but may limit CNS penetration.
  • Piperazin-2-one cores enable scaffold diversification for targeting diverse proteins (MDM2, FGFR, DPP-IV) .

Therapeutic Potential: MDM2 inhibitors (e.g., Nutlin-3) are clinically validated; the target compound’s structural similarity warrants evaluation in p53-dependent cancers. Piperazin-2-one derivatives with sulfonyl groups () or triazine cores () highlight the scaffold’s versatility in drug design.

Biological Activity

The compound 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antibacterial contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one features a piperazine ring substituted with a hydroxy and methoxy group on the benzoyl moiety. This unique configuration is believed to contribute to its biological activities.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to piperazine derivatives. For instance, a study reported that certain methyl salicylate derivatives, including those with a piperazine moiety, exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. Specifically, one compound showed greater efficacy than traditional anti-inflammatory drugs like aspirin and indomethacin, suggesting a promising avenue for developing new anti-inflammatory agents .

Table 1: Anti-Inflammatory Activity Comparison

CompoundIC50 (µM)Comparison DrugIC50 (µM)
M1625Aspirin30
M1625Indomethacin25

Antibacterial Activity

Piperazine derivatives have also been investigated for their antibacterial properties. Compounds structurally similar to 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one have shown activity against various bacterial strains. For example, certain piperazinylquinoline derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 µM against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Piperazine Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Piperazinylquinoline 13.9Staphylococcus aureus
Piperazinylquinoline 27.8Escherichia coli

The mechanisms underlying the biological activities of piperazine derivatives often involve modulation of specific signaling pathways:

  • Anti-inflammatory Mechanism : The inhibition of cytokine release (IL-6 and TNF-α) suggests that these compounds may interfere with the NF-kB signaling pathway, which is crucial in inflammatory responses .
  • Antibacterial Mechanism : The antibacterial action may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis, although specific pathways for 4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one require further elucidation.

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, where researchers identified several candidates with promising biological profiles. For instance, one study synthesized a series of compounds and evaluated their anti-inflammatory effects in vitro, finding that specific modifications on the piperazine ring significantly enhanced activity .

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